molecular formula C12H7BrN2O B1502613 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole CAS No. 938458-81-2

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole

Cat. No.: B1502613
CAS No.: 938458-81-2
M. Wt: 275.1 g/mol
InChI Key: XXVXIUHYSJGBIB-UHFFFAOYSA-N
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Description

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole is a brominated heterocyclic aromatic organic compound. It consists of a benzoxazole ring system substituted with a bromine atom at the 5-position and a pyridine ring at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole typically involves the following steps:

  • Bromination: The starting material, 2-pyridin-3-yl-1,3-benzoxazole, undergoes bromination to introduce the bromine atom at the 5-position.

  • Cyclization: The intermediate compound is then subjected to cyclization conditions to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different heterocyclic structure.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Alkyl or aryl substituted derivatives.

Scientific Research Applications

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 2-pyridin-3-yl-1,3-benzoxazole, 5-chloro-2-pyridin-3-yl-1,3-benzoxazole, 5-iodo-2-pyridin-3-yl-1,3-benzoxazole.

  • Uniqueness: The presence of the bromine atom at the 5-position gives this compound distinct chemical and physical properties compared to its chloro and iodo analogs.

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Properties

IUPAC Name

5-bromo-2-pyridin-3-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVXIUHYSJGBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296077
Record name 5-Bromo-2-(3-pyridinyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-81-2
Record name 5-Bromo-2-(3-pyridinyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(3-pyridinyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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